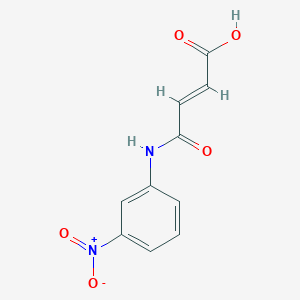

4-(3-Nitroanilino)-4-oxobut-2-enoic acid

Description

4-(3-Nitroanilino)-4-oxobut-2-enoic acid is a maleic acid monoamide derivative characterized by a conjugated α,β-unsaturated ketone system and a 3-nitroanilino substituent. These derivatives share a common backbone of 4-oxobut-2-enoic acid substituted with aromatic amines, which influences their physicochemical properties and biological activities .

Properties

IUPAC Name |

4-(3-nitroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17/h1-6H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRKEXUFISGDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349903 | |

| Record name | 4-(3-nitroanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36847-90-2 | |

| Record name | 4-(3-nitroanilino)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-NITROMALEANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis via Reaction of Maleic Anhydride with 3-Nitroaniline

The most straightforward and commonly employed method for preparing this compound involves the nucleophilic addition of 3-nitroaniline to maleic anhydride. This reaction proceeds via ring opening of maleic anhydride by the amine group of 3-nitroaniline, forming the corresponding maleamic acid derivative.

- Maleic anhydride is dissolved in an organic solvent such as toluene or butyl acetate.

- 3-Nitroaniline is added slowly to the solution under controlled temperature conditions (typically 50–70°C).

- The reaction is exothermic and results in the precipitation of this compound as crystals.

- The product is isolated by filtration and purified by recrystallization.

$$

\text{Maleic Anhydride} + \text{3-Nitroaniline} \rightarrow \text{this compound}

$$

This method is supported by patent literature describing the synthesis of N-substituted maleamic acids, including those with nitro-substituted aromatic amines. The reaction typically yields high purity products with yields often exceeding 90% under optimized conditions.

Use of Catalysts and Solvents

Alternative Synthetic Routes

While the direct reaction of maleic anhydride with 3-nitroaniline is the primary method, related compounds such as methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate have been synthesized by esterification of the acid or by other functional group transformations. However, specific detailed preparation methods for the acid itself focus on the maleamic acid formation route.

Research Findings and Analytical Data

Purity and Yield

Structural Confirmation

- Characterization of the compound is typically confirmed by spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): Carbon-13 NMR data of related maleamic acid derivatives show characteristic carbonyl and aromatic carbon shifts, consistent with the structure of this compound.

- Mass Spectrometry and Infrared Spectroscopy: Used to verify molecular weight (236.18 g/mol) and functional groups (carboxylic acid, nitro, amide).

Summary Table of Preparation Conditions

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitroanilino)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidation products.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 4-[(3-Aminophenyl)amino]-4-oxobut-2-enoic acid.

Oxidation: Various oxidized derivatives depending on the specific conditions used.

Substitution: Substituted derivatives where the nitro group is replaced by other functional groups.

Scientific Research Applications

4-(3-Nitroanilino)-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Nitroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-(3-nitroanilino)-4-oxobut-2-enoic acid and its analogs:

*Calculated based on molecular formula C₁₀H₈N₂O₅.

Key Observations :

Analytical Methods

- Quantitative Analysis: The 4-methylanilino derivative is quantified via non-aqueous potentiometric titration (detection limit: 0.002 mol/dm³) using isopropyl alcohol:acetone (4:3) .

- Spectroscopy : ¹H NMR and IR spectroscopy are standard for structural validation (e.g., δ 6.24–13.31 ppm for olefinic and amide protons in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(3-Nitroanilino)-4-oxobut-2-enoic acid, and how can reaction efficiency be quantified?

- Methodology : The compound can be synthesized via condensation of maleic anhydride with 3-nitroaniline in anhydrous acetone under reflux conditions. Reaction efficiency is monitored using thin-layer chromatography (TLC) to track intermediate formation. Purification involves recrystallization in ethanol-water (1:3 v/v), with yield optimization achieved by controlling stoichiometry (1:1.2 molar ratio of anhydride to aniline) and inert gas (N₂) atmosphere to prevent oxidation .

- Key Parameters :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60–70°C |

| Solvent System | Anhydrous acetone |

| Purification Solvent | Ethanol-water |

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Analytical Approach :

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ (carboxylic acid and amide) and conjugated C=C bonds at ~1600 cm⁻¹ .

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), amide NH (δ ~10.5 ppm), and α,β-unsaturated protons (δ 6.2–6.8 ppm, J = 12–16 Hz for trans configuration) .

- Potentiometric Titration : Determine carboxylic acid pKa (~2.5–3.5) and amide protonation behavior in non-aqueous media .

Q. How can researchers validate the purity of synthesized this compound?

- Validation Protocol :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time compared against a certified reference standard .

- Elemental Analysis : Validate empirical formula (C₁₀H₈N₂O₅) with ≤0.3% deviation for C, H, N .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations resolve spectral data contradictions in this compound?

- Computational Strategy :

- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis set to calculate NMR chemical shifts and vibrational frequencies. Compare computed vs. experimental IR/NMR data to assign ambiguous signals (e.g., overlapping aromatic protons) .

- Example Output :

| Experimental δ (ppm) | Computed δ (ppm) | Assignment |

|---|---|---|

| 8.21 | 8.25 | Nitroaromatic H |

| 6.65 | 6.71 | α,β-Unsaturated H |

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature?

- Factorial Design :

- Variables : pH (2–10), temperature (25–60°C), and time (0–72 hrs).

- Response Metrics : Degradation rate (%/hr) via HPLC and colorimetric assays for nitro group reduction .

- Statistical Analysis : ANOVA to identify significant factors (e.g., pH > 7 accelerates hydrolysis of the α,β-unsaturated system) .

Q. How can researchers address discrepancies in quantifying this compound in complex matrices?

- Advanced Quantification :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from biological samples. Validate recovery rates (≥85%) using isotopically labeled internal standards (e.g., deuterated analogs) .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective detection (e.g., m/z 236 → 164 transition) with a limit of quantification (LOQ) of 0.1 ng/mL .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

- Reaction Mechanism :

- The α,β-unsaturated carbonyl system undergoes Michael addition with thiols or amines. Kinetic studies (UV-Vis monitoring at 300 nm) reveal second-order dependence on nucleophile concentration, suggesting a conjugate addition mechanism. Computational studies (DFT) identify the β-carbon as the electrophilic center (LUMO = -1.8 eV) .

Methodological Considerations

- Data Contradiction Resolution : Cross-validate analytical results using orthogonal techniques (e.g., NMR + HPLC) and replicate experiments under controlled humidity (≤30% RH) to minimize environmental variability .

- Comparative Studies : Benchmark against structurally related analogs (e.g., 4-(4-methylanilino) derivatives) to isolate electronic effects of the nitro group on solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.